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Compound of Interest

Compound Name: AG-825

Cat. No.: B7805358

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of AG-825, a tyrphostin-
class inhibitor. The information is intended for researchers and professionals involved in drug
discovery and development to facilitate an objective evaluation of AG-825's performance
against other kinase inhibitors. This document summarizes the available quantitative data,
presents detailed experimental methodologies for key assays, and visualizes relevant
biological pathways and workflows.

Comparative Selectivity Profile of AG-825

AG-825 is a selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.
[1][2] Its inhibitory activity has been quantified against a limited number of kinases. The
available data on its half-maximal inhibitory concentration (IC50) is presented in the table
below. It is important to note that a comprehensive screening of AG-825 against a broad panel
of kinases is not publicly available, which limits a complete assessment of its off-target effects.

] Reference
Kinase Target AG-825 IC50 (pM) IC50 (pM)
Compound
ErbB2 (HER2/neu) 0.15-0.35 Lapatinib 0.01
ErbB1 (EGFR) 19 Gefitinib 0.02 - 0.08
PDGFR 40 Imatinib 0.1
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Note: IC50 values for reference compounds are approximate and can vary depending on the
assay conditions. The data for AG-825 has been compiled from multiple sources.[1]

Experimental Methodologies

The determination of a kinase inhibitor's potency and selectivity is reliant on robust and well-
defined experimental protocols. Below is a detailed methodology for a common in vitro kinase
assay used to determine the IC50 values of inhibitors like AG-825.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™
Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during
the phosphorylation reaction. The inhibition of the kinase by a compound is determined by the
reduction in ADP formation.

Materials:

Recombinant human ErbB2 kinase

e Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
e ATP solution

e Substrate (e.g., a generic tyrosine kinase substrate peptide)

o AG-825 (or other test inhibitors) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

o Microplates (e.g., 384-well white plates)
» Plate reader capable of measuring luminescence

Procedure:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b7805358?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3572747/
https://www.benchchem.com/product/b7805358?utm_src=pdf-body
https://www.benchchem.com/product/b7805358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7805358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Compound Preparation: A serial dilution of AG-825 is prepared in DMSO. These dilutions are
then further diluted in the kinase buffer to the desired final concentrations. A DMSO-only
control is also prepared.

o Kinase Reaction Setup:
o Add 2.5 pL of the diluted AG-825 or DMSO control to the wells of the microplate.
o Add 2.5 L of the substrate and ATP mixture in kinase buffer to each well.

o Initiate the kinase reaction by adding 5 pL of the recombinant ErbB2 kinase solution in
kinase buffer to each well.

 Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific
period (e.g., 60 minutes) to allow the kinase reaction to proceed.

e Termination and ADP Detection:

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate the plate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well to convert the generated ADP into
ATP and then into a luminescent signal.

e Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and then
measure the luminescence using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. The percentage of inhibition for each AG-825 concentration is
calculated relative to the DMSO control. The IC50 value is then determined by fitting the data
to a dose-response curve.

Signaling Pathways and Experimental Workflow

To understand the biological context of AG-825's activity, it is crucial to visualize the signaling
pathways it targets. AG-825's primary target, ErbB2, is a key node in cellular signaling,
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particularly in pathways that regulate cell growth, proliferation, and survival.

HER2/ErbB2 Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of the HER2
receptor. Inhibition of HER2 by AG-825 blocks the activation of these pathways.
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Caption: Simplified HER2/ErbB2 signaling network.

Experimental Workflow for Kinase Inhibitor Profiling

The logical flow for assessing the selectivity of a kinase inhibitor like AG-825 is depicted in the
following diagram.
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Caption: General workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Inhibition of Protein-Protein Interaction of HER2-EGFR and HER2-HER3 by a Rationally
Designed Peptidomimetic - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b7805358?utm_src=pdf-body-img
https://www.benchchem.com/product/b7805358?utm_src=pdf-body
https://www.benchchem.com/product/b7805358?utm_src=pdf-body-img
https://www.benchchem.com/product/b7805358?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3572747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3572747/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7805358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e 2. aacrjournals.org [aacrjournals.org]

» To cite this document: BenchChem. [AG-825: A Comparative Guide to Its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7805358#ag-825-selectivity-profiling-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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